
2-Dimethylaminoethyl 3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylaminoethyl 3-hydroxypropanoate is a chemical compound with the molecular formula C7H15NO3. It is an ester derivative of 3-hydroxypropanoic acid and is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethyl 3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with 2-dimethylaminoethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dimethylaminoethyl 3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Wissenschaftliche Forschungsanwendungen
2-Dimethylaminoethyl 3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Wirkmechanismus
The mechanism of action of 2-Dimethylaminoethyl 3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 3-hydroxypropanoic acid and 2-dimethylaminoethanol. These products can further participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxypropanoic acid: A precursor in the synthesis of 2-Dimethylaminoethyl 3-hydroxypropanoate.
2-Dimethylaminoethanol: Another precursor used in the synthesis.
Poly(3-hydroxypropionate): A polymer derived from 3-hydroxypropanoic acid with similar applications in bioplastics.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both an ester and an amine. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
7404-73-1 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 3-hydroxypropanoate |
InChI |
InChI=1S/C7H15NO3/c1-8(2)4-6-11-7(10)3-5-9/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
MNYHUFCDBOJNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
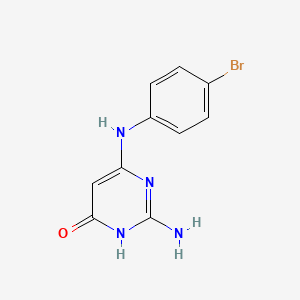
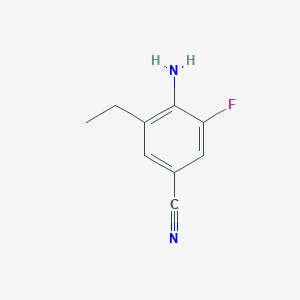
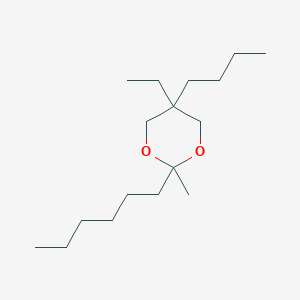
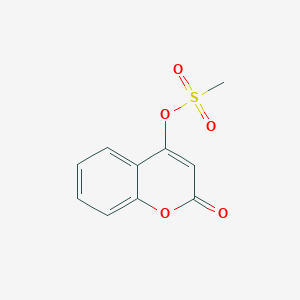
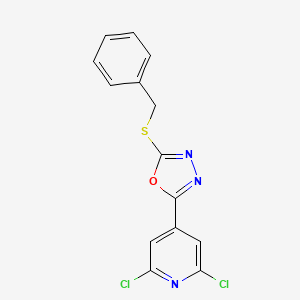

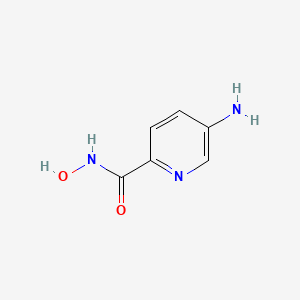
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
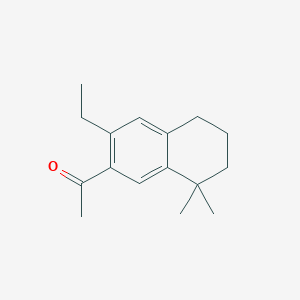
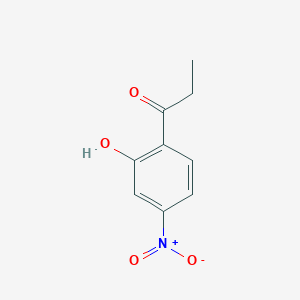
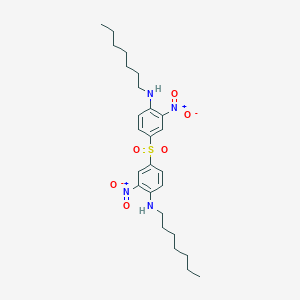
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
